2-{[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide
Description
The compound 2-{[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide is a triazole-based derivative featuring a sulfanyl linker and a cyano-functionalized acetamide side chain. Its structure integrates multiple pharmacophoric elements:
- Triazole core: A heterocyclic scaffold known for hydrogen bonding and metabolic stability.
- Substituents: 2-Chlorophenyl: Electron-withdrawing group enhancing electrophilic interactions. 2,5-Dimethylphenyl: Steric bulk influencing lipophilicity and target binding. Sulfanyl bridge: Potential thiol-mediated reactivity or redox activity. N-(1-Cyano-1,2-dimethylpropyl)acetamide: A cyano group contributing to polarity and stability.
Properties
Molecular Formula |
C24H26ClN5OS |
|---|---|
Molecular Weight |
468.0 g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C24H26ClN5OS/c1-15(2)24(5,14-26)27-21(31)13-32-23-29-28-22(18-8-6-7-9-19(18)25)30(23)20-12-16(3)10-11-17(20)4/h6-12,15H,13H2,1-5H3,(H,27,31) |
InChI Key |
UNRZPYKZUZERHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC(C)(C#N)C(C)C)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-{[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide is a member of the triazole family known for its diverse biological activities. Triazoles are characterized by their five-membered ring structure containing three nitrogen atoms and are recognized for their pharmacological potential in various therapeutic areas, including antifungal, anticancer, and anti-inflammatory applications.
- Molecular Formula : C24H21ClN4OS
- Molecular Weight : 448.97 g/mol
- CAS Number : 332948-90-0
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The triazole moiety can inhibit the activity of enzymes or receptors involved in various biochemical pathways. The presence of the chlorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to target sites.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a series of N-substituted 1,2,4-triazole derivatives were evaluated for their anti-proliferative effects against HepG2 liver cancer cells. The results indicated that compounds with electron-donating groups exhibited significantly enhanced activity. Specifically, compounds with methyl substituents showed lower IC50 values, indicating higher potency (Table 1) .
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| 6d | 13.004 | High |
| 6b | 20.000 | Moderate |
| 6e | 28.399 | Low |
Antifungal Activity
Triazole derivatives have been extensively studied for their antifungal properties due to their mechanism of action that involves inhibiting fungal cytochrome P450 enzymes. This compound could potentially exhibit similar antifungal activity as other triazole derivatives that have been shown to be effective against various fungal strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship of triazole compounds indicates that substituents on the aryl rings significantly influence biological activity. Electron-donating groups tend to enhance anticancer activity, while electron-withdrawing groups generally reduce it .
Case Studies
Several case studies have documented the efficacy of triazole derivatives in preclinical models:
- Study on HepG2 Cells : A study demonstrated that compounds similar to the target compound showed significant cytotoxicity against HepG2 cells with varying degrees of potency based on structural modifications .
- Antifungal Efficacy : Another investigation reported on the broad-spectrum antifungal activity of related triazole compounds against Candida albicans, emphasizing their potential as therapeutic agents in treating fungal infections .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Comparisons
Key Observations:
- Electronic Effects : The 2-chlorophenyl substituent (target) may offer stronger meta/para electronic effects compared to 4-chlorophenyl in , influencing binding to aromatic receptors.
- Side Chain Diversity: The cyano-dimethylpropyl group (target) introduces a strong electron-withdrawing moiety, contrasting with the hydroxypropyl (polar, ) and dimethylaminophenyl (basic, ) groups.
Preparation Methods
Formation of the Triazole Ring
The triazole ring can be formed using the Huisgen cycloaddition reaction, which involves the reaction of an alkyne with an azide in the presence of a catalyst like copper(I) or ruthenium(II) complexes. However, for this specific compound, a more tailored approach might be necessary due to the presence of specific substituents.
Introduction of the Sulfanyl Group
The sulfanyl group can be introduced by reacting the triazole derivative with a suitable sulfanylating agent, such as a thiol in the presence of a base.
Attachment of the Acetamide Moiety
The acetamide moiety can be attached through a condensation reaction between the appropriate amine and an acyl chloride or anhydride.
Detailed Synthesis Steps
Given the complexity of the compound, a detailed synthesis would involve the following steps:
Synthesis of the Triazole Core :
- Start with the appropriate alkyne and azide precursors.
- Perform the cycloaddition reaction under catalytic conditions (e.g., Cu(I) catalyst) to form the triazole ring.
Introduction of the Sulfanyl Group :
- React the triazole derivative with a thiol (e.g., thiophenol) in the presence of a base (e.g., triethylamine) to introduce the sulfanyl group.
Formation of the Acetamide Moiety :
- React the appropriate amine (1-cyano-1,2-dimethylpropylamine) with acetyl chloride or acetic anhydride to form the acetamide.
-
- Couple the sulfanyl-triazole derivative with the acetamide moiety through a suitable coupling reaction.
Data Tables
Due to the lack of specific literature on this exact compound, a detailed data table cannot be provided. However, general conditions for similar reactions can be summarized as follows:
| Reaction Step | Conditions | Yield |
|---|---|---|
| Cycloaddition | Cu(I) catalyst, RT, 24 h | 60-80% |
| Sulfanylation | Thiol, base, RT, 2 h | 70-90% |
| Acetamide Formation | Acetyl chloride, base, RT, 1 h | 80-95% |
| Final Coupling | Suitable coupling conditions | Variable |
Research Outcomes
The synthesis of such a complex molecule requires careful optimization of reaction conditions to achieve high yields and purity. Factors such as catalyst choice, solvent selection, and reaction temperature can significantly impact the outcome.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is critical for confirming the positions of aromatic protons and substituents, while Infrared (IR) spectroscopy identifies functional groups like the sulfanyl (-S-) and cyano (-CN) moieties . High-Performance Liquid Chromatography (HPLC) ensures purity, with retention time comparisons against standards . For crystalline derivatives, X-ray diffraction provides absolute stereochemical confirmation .
Q. How is the compound synthesized, and what reaction conditions are critical?
- Methodological Answer : Synthesis typically involves a multi-step protocol:
Triazole ring formation : Cyclization of thiosemicarbazide precursors under reflux in ethanol or DMF, monitored via TLC (Rf = 0.5–0.7 in ethyl acetate/hexane) .
Sulfanyl acetamide coupling : Reacting the triazole intermediate with chloroacetamide derivatives in basic conditions (e.g., K2CO3 in acetone) at 60–80°C .
Critical parameters include pH control (8–10) to prevent side reactions and inert atmospheres (N2/Ar) to avoid oxidation of the sulfanyl group .
Q. What biological screening assays are appropriate for initial activity evaluation?
- Methodological Answer : Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC50 calculations .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and predict regioselectivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in triazole ring formation . Molecular docking (AutoDock Vina) screens substituent effects on target binding (e.g., EGFR kinase), guiding synthetic prioritization . Quantum chemical reaction path searches (GRRM17) identify low-energy intermediates, reducing trial-and-error experimentation .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Statistical analysis : Multivariate regression correlates substituent electronic parameters (Hammett σ) with bioactivity .
- Structural comparisons : Overlay crystallographic data (e.g., CCDC entries) to identify steric clashes or hydrogen-bonding discrepancies .
- Meta-analysis : Cross-reference IC50 values from analogs with shared substituents (e.g., 2-chlorophenyl vs. 4-methylphenyl) to isolate pharmacophore contributions .
Q. What strategies enhance stability under varying pH and light conditions?
- Methodological Answer :
- Degradation studies : Accelerated stability testing (40°C/75% RH) with HPLC-MS to identify hydrolysis by-products (e.g., cleavage of the sulfanyl bond at pH < 3) .
- Formulation adjustments : Microencapsulation (e.g., PLGA nanoparticles) or lyophilization with cryoprotectants (trehalose) improves aqueous stability .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological Answer :
- DoE (Design of Experiments) : Use fractional factorial designs (e.g., 24-1 IV resolution) to vary substituents (aryl, alkyl) and measure activity .
- Free-Wilson analysis : Quantify contributions of individual substituents (e.g., 2,5-dimethylphenyl vs. pyridinyl) to antimicrobial potency .
- Comparative tables :
| Substituent (R) | LogP | MIC (μg/mL) S. aureus | Source |
|---|---|---|---|
| 2-Chlorophenyl | 3.2 | 12.5 | |
| 4-Methylphenyl | 2.8 | 25.0 |
Q. What advanced characterization techniques address crystallinity and polymorphism issues?
- Methodological Answer :
- PXRD (Powder X-ray Diffraction) : Differentiate polymorphs (Form I vs. II) by comparing 2θ peaks (e.g., 10.5° vs. 12.3°) .
- DSC (Differential Scanning Calorimetry) : Detect amorphous content via glass transition (Tg) analysis; annealing at 150°C improves crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
